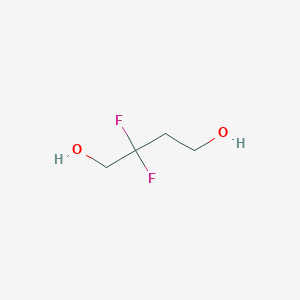

2,2-Difluorobutane-1,4-diol

Description

Significance of Fluorine in Organic Molecules for Research Applications

Fluorine, the most electronegative element, imparts unique and often powerful properties to organic molecules when substituted for hydrogen. tandfonline.com Its atomic size is comparable to that of a hydrogen atom, allowing it to be integrated into molecular structures with minimal steric disruption. tandfonline.com The introduction of fluorine can profoundly alter a molecule's physical, chemical, and biological characteristics. ontosight.ai

In medicinal chemistry, fluorination is a widely used strategy to enhance the efficacy of drug candidates. nih.gov Key advantages of incorporating fluorine include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can block metabolically labile sites in a drug molecule, increasing its stability and prolonging its therapeutic action. nih.govbohrium.com

Modulation of Physicochemical Properties: Fluorine can alter properties such as lipophilicity (the ability to dissolve in fats) and basicity (pKa). bohrium.com This modulation helps in optimizing a drug's absorption, distribution, and ability to penetrate biological membranes. tandfonline.commdpi.com

Enhanced Binding Affinity: The electronegativity of fluorine can influence the electronic environment of a molecule, potentially leading to stronger interactions with target proteins and enzymes. nih.govbohrium.com

It is estimated that nearly 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom, highlighting the element's importance. tandfonline.com Beyond pharmaceuticals, fluorinated compounds are integral to the development of advanced materials, including high-performance polymers and coatings with enhanced thermal stability and chemical resistance. ontosight.aimdpi.com The unique properties conferred by fluorine make fluorinated organic molecules a vibrant and crucial area of ongoing scientific inquiry. olemiss.edu

Overview of Butanediol (B1596017) Derivatives in Synthetic Chemistry

Butanediols are a class of organic compounds containing a four-carbon chain with two hydroxyl (-OH) groups. The position of these hydroxyl groups defines the isomer, with four stable structural isomers: 1,3-butanediol (B41344), 2,3-butanediol, and others. atamanchemicals.com These diols are versatile building blocks in synthetic chemistry. atamanchemicals.com

For instance, 1,3-butanediol is used as a chemical intermediate in the production of polyurethane and polyester (B1180765) resins. atamanchemicals.com 2,3-Butanediol, which exists as three different stereoisomers, is a valuable precursor for creating fine chemicals and pharmaceuticals. cjcatal.comwikipedia.org Diols, in general, are critical monomers in condensation polymerization reactions. When reacted with dicarboxylic acids, they form polyesters, a major class of polymers with widespread applications. science-revision.co.uk The ability of butanediol derivatives to serve as foundational components for larger, more complex molecules makes them essential reagents in both industrial and academic research laboratories. chemicalbook.com

Specific Research Focus on 2,2-Difluorobutane-1,4-diol

Within the broader categories of fluorinated molecules and butanediol derivatives lies the specific compound this compound. This molecule combines the structural features of a butanediol with the unique properties imparted by geminal fluorine atoms (two fluorine atoms attached to the same carbon).

As a fluorinated diol, this compound is a subject of research interest primarily as a specialized building block. The presence of the difluoro group is anticipated to introduce the characteristic benefits of fluorination—such as altered electronic properties and increased stability—into the molecules synthesized from it. Research into such fluorinated building blocks is crucial for developing new materials, like fluorinated polyurethanes, which exhibit desirable properties such as high thermal stability, low surface energy, and chemical resistance. mdpi.comresearchgate.net The study of this compound and its isomers, such as the diastereomers of 2,3-difluorobutane-1,4-diol, contributes to the growing toolbox of fluorinated synthons available to chemists for creating novel and functional molecules. nih.govbeilstein-journals.org

Chemical Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| Molecular Formula | C₄H₈F₂O₂ | nih.gov |

| Molecular Weight | 126.10 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 108781-20-0 | nih.govchemicalbook.com |

| SMILES | C(CO)C(CO)(F)F | nih.gov |

| Topological Polar Surface Area | 40.5 Ų | nih.gov |

| Physical Form | Powder | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-difluorobutane-1,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F2O2/c5-4(6,3-8)1-2-7/h7-8H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHHBDLSEBKKQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CO)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108781-20-0 | |

| Record name | 2,2-difluorobutane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical and Contemporary Context of 2,2 Difluorobutane 1,4 Diol Research

Early Research and Discovery of Fluorinated Butanediols

The initial synthesis of an organofluorine compound is credited to Dumas and Péligot in 1835, who prepared fluoromethane. wikipedia.org Alexander Borodin later, in 1862, pioneered halogen exchange, a method that remains fundamental in fluorine chemistry. wikipedia.orgnih.gov These early works, however, were fraught with challenges due to the high reactivity of fluorinating agents.

The systematic study of fluorinated diols, including butanediol (B1596017) derivatives, is a more recent development, largely driven by the demand for specialized polymers and biologically active molecules. The introduction of fluorine atoms into a butanediol framework can significantly alter its chemical and physical properties, such as polarity, acidity, and metabolic stability. While the precise first synthesis of a fluorinated butanediol is not clearly documented in early literature, the groundwork for their creation was laid by the development of more controllable fluorination techniques in the mid-20th century.

Evolution of Synthetic Strategies for Difluorinated Alcohols

The synthesis of difluorinated alcohols, including 2,2-Difluorobutane-1,4-diol, has evolved significantly over the years, moving from harsh and often low-yielding methods to more sophisticated and selective strategies.

One of the foundational approaches to creating fluorinated alcohols involved the reduction of corresponding fluorinated carboxylic acids or their esters. A common precursor for the synthesis of 2,2-difluorinated diols is a derivative of succinic acid. For instance, the reduction of diethyl 2,2-difluorosuccinate would theoretically yield this compound. This method relies on the availability of the difluorinated starting material and potent reducing agents.

A significant advancement in the synthesis of fluorinated alcohols was the development of specialized fluorinating agents. (Diethylamino)sulfur trifluoride (DAST) and its analogues became powerful tools for the deoxofluorination of carbonyl compounds and alcohols. While often used to convert a single hydroxyl group to a fluorine atom, its application in more complex syntheses involving diols has been explored.

More contemporary methods often employ a "building block" approach, where a pre-fluorinated synthon is incorporated into a larger molecule. An important strategy for synthesizing vicinal difluorinated diols, such as the related meso-2,3-difluoro-1,4-butanediol, involves the opening of an epoxide ring with a fluoride (B91410) source, followed by subsequent chemical transformations. nih.govnih.gov This highlights a general trend in the field towards stereoselective and regioselective fluorination reactions.

The table below summarizes some of the key synthetic strategies that have been employed for the preparation of various difluorinated alcohols, providing a context for the potential synthetic routes to this compound.

| Synthetic Strategy | Description | Key Reagents |

| Reduction of Fluorinated Esters | A classic method involving the reduction of a difluorinated dicarboxylic acid ester to the corresponding diol. | Lithium aluminium hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) |

| Deoxofluorination | Conversion of hydroxyl or carbonyl groups to C-F bonds using specialized fluorinating agents. | (Diethylamino)sulfur trifluoride (DAST), Deoxofluor |

| Epoxide Ring Opening | A stereospecific method often used for vicinal difluorides, where an epoxide is opened by a nucleophilic fluoride. | Potassium bifluoride (KHF₂), Tetrabutylammonium fluoride (TBAF) |

| Oxidative Desulfurization-Difluorination | A newer method for creating geminal difluorides from alkyl aryl thioethers. | 1,3-dibromo-5,5-dimethylhydantoin (DBH), Pyridine·9HF |

Key Academic Contributions and Milestones in this compound Studies

While the broader field of fluorinated diols has seen contributions from numerous research groups, specific milestones directly attributable to the study of this compound are less prominently documented in publicly available literature. Much of the research has focused on its isomers, particularly the vicinal difluorinated analogues, due to their interesting stereochemical properties and the "gauche effect". nih.gov

However, the synthesis of geminal difluorinated compounds, a class to which this compound belongs, has been a subject of significant academic interest. The development of methods for the gem-difluorination of ketones and aldehydes, as well as the synthesis of fluorinated building blocks, has been pursued by various research groups. These foundational studies are critical for the eventual synthesis and investigation of this compound.

Recent research into fluorinated polyurethanes has highlighted the use of various fluorinated diols as chain extenders to impart desirable properties such as thermal stability and hydrophobicity. mdpi.com While not always specifying the 2,2-isomer, this application represents a significant contemporary context for the study of fluorinated butanediols.

The following table outlines some of the key research findings and their implications in the broader context of difluorinated alcohol synthesis.

| Research Finding | Significance |

| Development of DAST and other deoxofluorinating agents | Provided a more direct and versatile method for converting carbonyls and alcohols to fluorides. |

| Epoxide opening strategies for vicinal difluorodiols | Enabled stereocontrolled synthesis of important fluorinated building blocks. nih.govnih.gov |

| Oxidative desulfurization-difluorination of thioethers | Offered a novel route to geminal difluorides, relevant to the synthesis of 2,2-difluorinated structures. nih.gov |

| Use of fluorinated diols in polymer synthesis | Demonstrates a key application area driving the interest in compounds like this compound. mdpi.com |

Synthetic Methodologies for 2,2 Difluorobutane 1,4 Diol

Precursor-Based Synthesis Routes

The most direct precursor for synthesizing 2,2-Difluorobutane-1,4-diol is a molecule that already contains the C-F bonds at the C2 position, such as 2,2-difluorosuccinic acid or its corresponding esters. The synthesis would then involve the reduction of the carboxylic acid or ester groups to primary alcohols.

A plausible synthetic pathway would be the reduction of diethyl 2,2-difluorosuccinate. This precursor can be reduced to the target diol using a powerful reducing agent capable of converting esters to alcohols.

Table 1: Proposed Synthesis via Reduction of a Succinate Precursor

| Step | Precursor | Reagent | Product |

|---|

This reaction involves the nucleophilic addition of a hydride ion from the reducing agent to the carbonyl carbon of the ester groups, followed by protonation to yield the primary alcohols.

It is important to note that the synthesis sections outlined in the prompt, such as those involving epoxide intermediates and (Z)-but-2-ene-1,4-diol derivatives, are characteristic of synthetic strategies for vicinal difluorides (e.g., 2,3-difluorobutane-1,4-diol) rather than geminal difluorides like this compound. nih.govresearchgate.net These methods typically involve the opening of an epoxide ring with a fluoride (B91410) source, followed by a second fluorination step, or the difluorination of an alkene. nih.gov

This approach is well-documented for the synthesis of vicinal difluorides, such as the syn- and anti-diastereomers of 2,3-difluorobutane-1,4-diol. nih.gov The strategy involves the epoxidation of a butene-1,4-diol derivative, followed by nucleophilic ring-opening with a fluoride source to introduce the first fluorine atom, creating a fluorohydrin. A subsequent deoxyfluorination step replaces the remaining hydroxyl group with a second fluorine atom. nih.gov This route is not applicable for creating a geminal difluoro structure at the C2 position.

(Z)-but-2-ene-1,4-diol (also known as cis-but-2-ene-1,4-diol) is a common starting material for the synthesis of meso-2,3-difluorobutane-1,4-diol. researchgate.net The synthesis proceeds through an epoxide intermediate, as described above. The stereochemistry of the starting alkene dictates the stereochemical outcome of the final diol. This precursor is not suitable for targeting the 2,2-difluoro isomer.

Deoxyfluorination is a crucial method for converting alcohols into alkyl fluorides. Reagents like diethylaminosulfur trifluoride (DAST) are commonly used to replace hydroxyl groups with fluorine. nih.gov While this reaction is a key step in the synthesis of 2,3-difluorobutane-1,4-diol from a fluorohydrin intermediate, its direct application to a non-fluorinated diol would not selectively produce the 2,2-difluoro isomer. nih.gov Deoxyfluorination of a ketone precursor, such as a 2-ketobutane-1,4-diol derivative, could theoretically yield a 2,2-difluoro compound, but this specific application for the target molecule is not described in the literature.

Novel and Optimized Synthetic Approaches

While specific novel approaches for this compound are not detailed in the literature, general advancements in fluorine chemistry could be applied to its synthesis.

The development of stereoselective fluorination reactions is a major focus in organic chemistry. These methods allow for precise control over the three-dimensional arrangement of atoms, which is critical for the biological activity of many pharmaceutical compounds. While highly relevant for chiral molecules like the diastereomers of 2,3-difluorobutane-1,4-diol, these specific considerations are not applicable to the achiral structure of this compound. nih.gov However, the broader goal of creating fluorinated building blocks with high precision and efficiency is a driving force in the field.

Green chemistry principles aim to design chemical processes that are environmentally benign. This includes using less hazardous solvents, developing catalytic reactions to reduce waste, and improving energy efficiency. In the context of synthesizing fluorinated compounds, this could involve replacing traditional, often hazardous, fluorinating agents with more environmentally friendly alternatives or developing catalytic reduction methods that avoid the use of stoichiometric metal hydride reagents. For instance, catalytic hydrogenation of a 2,2-difluorosuccinate ester would represent a greener alternative to using LiAlH₄. While not specifically reported for this compound, the development of such sustainable methods is a key trend in modern organic synthesis.

Multigram Scale Synthesis Techniques

The large-scale synthesis of fluorinated molecules presents unique challenges, including the handling of specialized and often hazardous fluorinating agents. However, robust methodologies have been developed for the multigram synthesis of related fluorinated diols, which could be adapted for this compound.

The purification of these polar diols on a larger scale often involves column chromatography. For instance, in the synthesis of meso-2,3-difluoro-1,4-butanediol, the final product was purified by column chromatography using an acetone/petroleum ether solvent system. acs.org

To illustrate a potential multigram scale synthesis, consider a hypothetical precursor, 4-hydroxy-2-butanone. The key deoxofluorination step could be performed using an agent like DAST. The reaction conditions would likely require careful temperature control and an inert atmosphere.

| Step | Reactant | Reagent | Solvent | Temperature | Yield | Ref |

| Deoxofluorination | Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate | DAST | None | Not specified | 64% | nih.gov |

| Deprotection/Hydrolysis | Boc-protected difluoro ester | 6N HCl (aq) | Water | 60°C | Not specified | nih.gov |

This table is based on the multigram synthesis of a related compound, 3,3-difluoroproline, and is intended to be illustrative of a potential scalable process for a gem-difluorinated compound.

Mechanistic Investigations of Formation Reactions

Direct mechanistic studies for the formation of this compound have not been extensively reported. However, the mechanism can be inferred from the well-established reactions used to introduce a gem-difluoro moiety into a molecule.

A plausible and common method for the synthesis of a 2,2-difluoro compound is the deoxofluorination of a corresponding ketone. Starting from a precursor such as 4-hydroxy-2-butanone, the reaction with a fluorinating agent like diethylaminosulfur trifluoride (DAST) would be a likely synthetic route.

The mechanism of deoxofluorination with DAST is generally understood to proceed through the following steps:

The carbonyl oxygen of the ketone attacks the sulfur atom of DAST, leading to the formation of a fluorosulfuran intermediate and the displacement of a fluoride ion.

The displaced fluoride ion then acts as a nucleophile, attacking the carbocationic center of the intermediate.

This results in the formation of the gem-difluoro compound and the release of sulfur dioxide and diethylamine.

An alternative approach for the synthesis of related 2,2-difluoro-1,3-diols involves the radical addition of α-hydroxy or alkoxy radicals to a 2,2-difluorovinyl carbamate. thieme-connect.com In this process, a photochemically generated α-hydroxyethyl radical adds to the fluorinated carbon of the vinyl carbamate. thieme-connect.com This regioselectivity is influenced by steric effects and the electronic properties of the fluoroolefin. thieme-connect.com While this method has been applied to the synthesis of 2,2-difluoro-1,3-diols, a similar strategy could potentially be adapted for a 1,4-diol.

| Proposed Reaction | Precursor | Reagent | Key Intermediate | Mechanism Type |

| Deoxofluorination | 4-hydroxy-2-butanone | DAST | Fluorosulfuran intermediate | Nucleophilic Substitution |

| Radical Addition | 2,2-difluorovinyl derivative | α-hydroxy radical source | Carbon-centered radical | Free Radical Addition |

Chemical Reactivity and Transformation Studies of 2,2 Difluorobutane 1,4 Diol

Reactions at Hydroxyl Functionalities

The two primary alcohol groups of 2,2-difluorobutane-1,4-diol are key sites for chemical modification, allowing for the introduction of protecting groups and other functional moieties through silylation, etherification, and esterification.

The selective protection of one of the two hydroxyl groups is a critical step for enabling subsequent, site-specific transformations. The monosilylation of meso-2,3-difluorobutane-1,4-diol has been demonstrated to be a high-yielding process. nih.govresearchgate.net This selectivity is crucial for creating a versatile building block where the two hydroxyl groups can be differentiated for further reactions. nih.gov

In a typical procedure, the diol is treated with sodium hydride (NaH) to form the alkoxide, followed by the addition of tert-butyldimethylsilyl chloride (TBDMSCl). beilstein-journals.org This strategy effectively yields the monoprotected silyl (B83357) ether, leaving the second hydroxyl group available for activation or further functionalization. nih.gov The efficiency of this reaction underscores its utility in synthetic pathways involving fluorinated intermediates.

Table 1: Monosilylation of meso-2,3-Difluorobutane-1,4-diol

| Reagents | Solvent | Reaction Time | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. NaH 2. TBDMSCl | THF | 2.5 hours | anti-4-tert-Butyldimethylsilanyloxy-2,3-difluorobutan-1-ol | 94% | nih.gov |

Etherification of this compound provides a route to introduce stable alkyl or aryl groups. For instance, the synthesis of meso-1,4-dibenzyloxy-2,3-difluorobutane, a dibenzyl ether derivative, has been reported as an intermediate in the synthesis of the parent diol. nih.gov This transformation highlights the accessibility of the hydroxyl groups for forming ether linkages.

Esterification represents another fundamental transformation pathway. While specific studies on the esterification of this compound are not extensively detailed in the provided context, the reaction can be expected to proceed via standard methods, such as Fischer esterification with carboxylic acids in the presence of an acid catalyst. quora.com The reaction of a diol with a dicarboxylic acid can lead to the formation of polyesters, a process where both hydroxyl groups participate in forming ester linkages. quora.com The electronic effect of the nearby geminal difluoro group could potentially influence the rate and equilibrium of esterification by modifying the nucleophilicity of the hydroxyl groups.

Reactivity Influenced by Geminal Difluorine Moiety

The strongly electronegative fluorine atoms create a significant inductive effect, which modifies the electron density of the carbon skeleton and influences the reactivity of adjacent functional groups.

Following successful monosilylation, the remaining free hydroxyl group can be activated by converting it into a good leaving group, such as a tosylate, triflate, or mesylate, to facilitate nucleophilic substitution. nih.gov Research into the meso-2,3-difluoro-1,4-diol system involved the preparation of several such activated precursors from the monoprotected silyl ether. nih.govresearchgate.net These intermediates were designed to be precursors for chain extension via substitution reactions. nih.gov

Table 2: Activation of Monosilylated meso-2,3-Difluoro-1,4-diol for Nucleophilic Substitution

| Precursor | Activating Reagent | Product |

|---|---|---|

| anti-4-tert-Butyldimethylsilanyloxy-2,3-difluorobutan-1-ol | Tosyl chloride (TsCl) | Corresponding tosylate |

| anti-4-tert-Butyldimethylsilanyloxy-2,3-difluorobutan-1-ol | Triflic anhydride (B1165640) (Tf2O) | Corresponding triflate |

| anti-4-tert-Butyldimethylsilanyloxy-2,3-difluorobutan-1-ol | Mesyl chloride (MsCl) | Corresponding mesylate |

| anti-4-tert-Butyldimethylsilanyloxy-2,3-difluorobutan-1-ol | N-Bromosuccinimide (NBS) / PPh3 | Corresponding bromide |

Despite the successful preparation of these activated intermediates, subsequent attempts at nucleophilic substitution with various carbon nucleophiles proved challenging. nih.gov

Chain extension reactions are fundamental for building more complex carbon skeletons from simpler building blocks. However, investigations using the activated derivatives of meso-2,3-difluorobutane-1,4-diol revealed significant limitations. nih.govresearchgate.net All attempts to achieve chain extension by reacting the tosylate, triflate, mesylate, or bromide derivatives with alkyl Grignard and acetylide nucleophiles failed to produce the desired substitution products. nih.govbeilstein-journals.org

Instead of substitution, reactions with lithium or sodium acetylides led to decomposition of the starting material. nih.gov Surprisingly, when the bromide derivative was treated with a Grignard reagent in the presence of a copper catalyst, unexpected defluorinated products were formed, indicating that the reaction pathway was diverted away from simple substitution. nih.gov This outcome suggests that the geminal difluorine moiety significantly impacts the reactivity at the adjacent carbon, potentially promoting elimination or other decomposition pathways over the desired SN2 reaction. nih.gov

Transformation to Cyclic Systems and Heterocycles

The 1,4-diol structure of this compound makes it a potential precursor for the synthesis of five-membered cyclic systems, most notably tetrahydrofuran (B95107) (THF) derivatives. Dehydrative cyclization is a common method for converting 1,4-diols into tetrahydrofurans, often catalyzed by acids or Lewis acids. mdpi.com This intramolecular etherification generates water as the only byproduct. mdpi.com

While specific examples of the cyclization of this compound are not detailed in the available literature, it is plausible that it could undergo such a transformation under appropriate conditions. The reaction would yield 3,3-difluorotetrahydrofuran-2,5-dimethanol or a related structure, depending on the reaction pathway. The geminal difluoro group at the C2 position would be expected to influence the stability of any cationic intermediates that might form during an acid-catalyzed mechanism, potentially affecting the reaction rate and outcome compared to its non-fluorinated analogue. Furthermore, the diol could serve as a precursor for various heterocycles if the hydroxyl groups are transformed into other functionalities, such as azides or amines, which could then undergo intramolecular cyclization. mdpi.com

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 2,2-Difluorobutane-1,4-diol. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis of its molecular framework.

One-dimensional NMR spectra provide fundamental information about the chemical environment, connectivity, and number of unique nuclei in the molecule.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments: the hydroxyl (-OH) protons, the methylene (B1212753) protons adjacent to the difluoro group (H-3), and the methylene protons adjacent to the hydroxyl group (H-1). The protons on C-4 are diastereotopic due to the chiral center at C-2, but for simplicity, they are often analyzed as a single environment in initial predictions. The signal for the H-3 protons would be split into a triplet by the two fluorine atoms on C-2. The H-1 protons would appear as a triplet due to coupling with the H-3 protons. The hydroxyl protons may appear as a broad singlet, depending on the solvent and concentration.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display three signals for the three chemically non-equivalent carbon atoms. The carbon atom C-2, bonded to two fluorine atoms, would be significantly shifted downfield and appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF). The other carbons, C-1, C-3, and C-4, would also exhibit splitting due to two-bond (²JCF) and three-bond (³JCF) coupling with the fluorine atoms.

¹⁹F NMR: As the two fluorine atoms on C-2 are chemically equivalent, the proton-decoupled ¹⁹F NMR spectrum is predicted to show a single signal. In the proton-coupled spectrum, this signal would be split into a triplet by the two adjacent protons on C-3 (²JHF). The chemical shift would be in the typical range for aliphatic geminal difluorides. wikipedia.org

Table 1: Predicted 1D NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) (Hz) | Assignment |

| ¹H | ~2.0 - 2.5 | Triplet of Triplets (tt) | ²JHF, ³JHH | H-3 |

| ¹H | ~3.7 - 3.9 | Triplet (t) | ³JHH | H-1 |

| ¹H | ~4.0 - 4.2 | Triplet (t) | ³JHH | H-4 |

| ¹H | Variable | Broad Singlet (br s) | - | -OH |

| ¹³C | ~30 - 40 | Triplet (t) | ²JCF | C-3 |

| ¹³C | ~60 - 70 | Triplet (t) | ³JCF | C-1, C-4 |

| ¹³C | ~115 - 125 | Triplet (t) | ¹JCF ≈ 230-250 | C-2 |

| ¹⁹F | ~ -90 to -120 | Triplet (t) | ²JHF ≈ 15-25 | F-2 |

Note: Predicted values are based on typical ranges for similar structural motifs and may vary depending on solvent and experimental conditions.

Two-dimensional NMR techniques are indispensable for unambiguously assigning signals and determining the molecule's conformation in solution.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key cross-peak would be observed between the signals for the protons on C-3 and C-4, confirming their connectivity through the C3-C4 bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) heteronuclear couplings, primarily between ¹H and ¹³C. This would be crucial for assigning the carbon signals. For instance, correlations would be expected from the H-1 protons to C-2 and C-3, and from the H-4 protons to C-2 and C-3, definitively linking the proton and carbon skeletons.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. Through-space correlations between protons on C-1 and C-4, for example, could indicate a folded or bent conformation in solution.

X-ray Crystallography for Solid-State Conformation

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, such an analysis would yield precise data on bond lengths, bond angles, and torsional angles.

The analysis would reveal the solid-state conformation, particularly the orientation of the functional groups. A key feature of interest would be the network of intermolecular hydrogen bonds formed between the hydroxyl groups of adjacent molecules, which would govern the crystal packing arrangement.

Table 2: Parameters Determinable by Single-Crystal X-ray Crystallography

| Parameter | Information Provided |

| Crystal System & Space Group | Details of the crystal lattice and symmetry. |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-F, C-O, C-C). |

| Bond Angles | Angles between three connected atoms (e.g., F-C-F, O-C-C). |

| Torsional Angles | Dihedral angles defining the conformation of the carbon backbone. |

| Hydrogen Bonding Network | Distances and angles of intermolecular O-H···O interactions. |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight and to gain structural information from the fragmentation patterns of the molecule. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound.

The electron ionization (EI) mass spectrum would likely show a weak or absent molecular ion peak (M⁺˙) due to the instability of the initial radical cation. The fragmentation pattern would be characterized by several key processes:

Loss of Water: A peak corresponding to [M - H₂O]⁺˙ is expected, which is a common fragmentation pathway for alcohols. libretexts.org

Alpha-Cleavage: The bonds adjacent to the oxygen atoms are prone to cleavage. This could lead to the loss of a ·CH₂OH radical, resulting in a prominent fragment ion.

Cleavage near the CF₂ group: Fragmentation can also be initiated by the electronegative difluoromethyl group, leading to characteristic fragment ions.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (C₄H₈F₂O₂)

| m/z (Predicted) | Identity of Fragment | Fragmentation Pathway |

| 126.0488 | [C₄H₈F₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 108.0383 | [C₄H₆F₂O]⁺˙ | Loss of H₂O |

| 95.0461 | [C₃H₅F₂O]⁺ | α-cleavage, loss of ·CH₂OH |

| 77.0355 | [C₃H₃F₂]⁺ | Loss of H₂O and ·CH₂OH |

| 65.0145 | [CHF₂O]⁺ | Cleavage of C2-C3 bond |

Note: The molecular formula for the parent compound is C₄H₈F₂O₂.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecular bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the 3200–3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded hydroxyl groups. Strong C-F stretching vibrations would appear in the 1000–1200 cm⁻¹ region. Other significant peaks would include C-H stretching (2850–3000 cm⁻¹) and C-O stretching (~1050 cm⁻¹).

Raman Spectroscopy: The Raman spectrum would also show these characteristic vibrations, although the intensities would differ. The symmetric C-F stretching and C-C backbone stretching vibrations are often stronger and more easily observed in the Raman spectrum compared to the IR spectrum.

Table 4: Predicted Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Expected Intensity |

| 3200–3600 | O-H stretch (H-bonded) | IR, Raman | Strong, Broad (IR) |

| 2850–3000 | C-H stretch | IR, Raman | Medium-Strong |

| 1400–1470 | C-H bend | IR, Raman | Medium |

| 1000–1200 | C-F stretch | IR, Raman | Strong (IR) |

| ~1050 | C-O stretch | IR, Raman | Strong (IR) |

| 800-1000 | C-C stretch | Raman, IR | Strong (Raman) |

Theoretical and Computational Investigations of 2,2 Difluorobutane 1,4 Diol

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental electronic properties of molecules. These methods provide insights into electron distribution, molecular orbital interactions, and the nature of chemical bonds, which are crucial for understanding the stability and reactivity of 2,2-Difluorobutane-1,4-diol.

Electronic Structure and Bonding Analysis

The introduction of two fluorine atoms onto the same carbon atom (C2) in the butane-1,4-diol backbone induces significant changes in the local electronic structure. The high electronegativity of fluorine leads to a substantial polarization of the C-F bonds, creating a significant partial positive charge on the C2 carbon and partial negative charges on the fluorine atoms. This strong inductive effect influences the adjacent C-C and C-H bonds.

An analysis of the electronic structure would likely reveal a notable withdrawal of electron density from the C2 carbon. This, in turn, affects the acidity of the neighboring protons and the bond strengths within the molecule. The C-F bonds are expected to be strong and short due to the high electronegativity of fluorine. The C2-C3 bond may also be influenced, potentially exhibiting a slight shortening or weakening depending on other conformational factors.

Table 1: Predicted Electronic Properties of this compound from Analogous Systems (Note: These are estimated values based on computational studies of similar gem-difluoroalkanes and diols, as direct data for this compound is not available.)

| Property | Predicted Value/Observation |

| C2-F Bond Length | ~1.35 Å |

| C2-C3 Bond Length | ~1.53 Å |

| Partial Charge on C2 | Highly positive |

| Partial Charge on F | Highly negative |

| Dipole Moment | Significant, due to C-F bonds |

Molecular Orbital Theory Applications

Molecular orbital (MO) theory provides a delocalized view of electron distribution and is essential for understanding chemical reactivity. In this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to its chemical behavior.

The HOMO is likely to be localized on the oxygen atoms of the hydroxyl groups, specifically the non-bonding lone pair orbitals. These regions represent the sites most susceptible to electrophilic attack. The LUMO, on the other hand, is expected to be associated with the antibonding orbitals of the C-F bonds (σ*C-F). The energy of the LUMO would be relatively low, making the C2 carbon a potential site for nucleophilic attack, although the strength of the C-F bond makes direct substitution challenging.

Conformational Analysis and Stereoelectronic Effects

The conformational landscape of this compound is determined by a complex interplay of steric and stereoelectronic effects. The rotation around the C-C bonds gives rise to various conformers with different energies.

Gauche Effect in Vicinal Difluorides

To understand the stereoelectronic effects in the target molecule, it is insightful to first consider the well-documented "gauche effect" observed in vicinal difluorides, such as 1,2-difluoroethane. wikipedia.orgnih.gov The gauche effect is the phenomenon where the gauche conformer (with a dihedral angle of approximately 60°) is more stable than the anti conformer (180°). wikipedia.org This counterintuitive preference is attributed to a stabilizing hyperconjugative interaction between the σC-H bonding orbital and the σ*C-F antibonding orbital, which is maximized in the gauche arrangement. wikipedia.org

In the context of this compound, there are no vicinal fluorine atoms. Therefore, the classic gauche effect between two fluorine atoms is not present. However, similar stereoelectronic interactions involving the C-F bonds and adjacent C-O and C-H bonds will dictate the conformational preferences.

Conformational Dynamics and Energy Landscapes

The conformational analysis of this compound would primarily involve the study of the rotation around the C1-C2, C2-C3, and C3-C4 bonds. The parent molecule, butane-1,4-diol, has been shown to have a complex potential energy surface with numerous conformers. researchgate.net The introduction of the gem-difluoro group at the C2 position will significantly alter this landscape.

The rotation around the C2-C3 bond will be particularly important. The bulky CF2 group will create steric hindrance, and its stereoelectronic interactions with the C3-H and C3-C4 bonds will be crucial. It is likely that conformers that minimize steric repulsion between the fluorine atoms and the hydroxymethyl group at C4 will be favored.

Furthermore, the possibility of intramolecular hydrogen bonding between the two hydroxyl groups can influence the conformational preferences. nih.gov A conformation that brings the -OH groups into proximity could be stabilized by such an interaction, though this would need to be weighed against any resulting steric strain.

Computational studies on gem-difluorinated alkanes have shown that the CF2 group can influence the conformational equilibrium of the entire molecule. nih.govrsc.org The energy landscape of this compound would likely feature several local minima corresponding to different staggered conformations, with the global minimum being the conformer that best balances steric and stereoelectronic effects, including potential intramolecular hydrogen bonding.

Table 2: Predicted Relative Energies of Key Conformers of this compound (Note: This is a hypothetical table based on the analysis of butane-1,4-diol and the expected influence of a gem-difluoro group. The relative energies are for illustrative purposes.)

| Conformer (Dihedral Angle C1-C2-C3-C4) | Predicted Relative Energy (kcal/mol) | Key Interactions |

| Anti (~180°) | 0.0 (Reference) | Minimized steric hindrance |

| Gauche (+60°) | 0.5 - 1.5 | Potential for stabilizing stereoelectronic interactions |

| Gauche (-60°) | 0.5 - 1.5 | Potential for stabilizing stereoelectronic interactions |

| Eclipsed | > 4.0 | High steric strain |

Molecular Dynamics Simulations for Solution Behavior

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide valuable insights into its behavior in a solution, such as water. These simulations can reveal information about solvation, hydrogen bonding networks, and the dynamics of conformational changes in the condensed phase.

In an aqueous solution, the polar hydroxyl groups of this compound will form hydrogen bonds with surrounding water molecules. MD simulations can quantify the number and lifetime of these hydrogen bonds, providing a detailed picture of the solvation shell. kcl.ac.ukaip.org The gem-difluoro group, while containing polar C-F bonds, is generally considered to be more hydrophobic than a CH2 group. The simulations would likely show a disruption of the local water structure around the CF2 moiety.

The conformational preferences of this compound may also be altered in solution compared to the gas phase. The polar solvent can stabilize conformers with a larger dipole moment. MD simulations can track the transitions between different conformations over time, providing information on the flexibility of the molecule in solution and the energy barriers between different conformers. This information is crucial for understanding how the molecule might interact with other molecules in a biological or chemical system.

Applications in Organic Synthesis and Materials Science Research

Role as a Building Block for Complex Fluorinated Molecules

2,2-Difluorobutane-1,4-diol serves as a versatile precursor for the introduction of fluorine into more complex molecular architectures. The presence of two hydroxyl groups provides handles for further chemical transformations, while the difluorinated methylene (B1212753) group imparts unique conformational and electronic characteristics to the target molecules.

The strategic incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. This compound is an important starting material for the synthesis of a variety of advanced organofluorine compounds. The carbon-fluorine bond is the strongest single bond in organic chemistry, and its presence can enhance thermal stability and metabolic resistance in bioactive molecules.

While specific examples of complex molecules synthesized directly from this compound are not extensively detailed in the surveyed literature, the general utility of fluorinated building blocks is well-established. These building blocks are often used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The diol functionality of this compound allows for its incorporation into larger molecules through esterification, etherification, or other nucleophilic substitution reactions.

This compound can be synthesized in its diastereomeric forms, namely syn- and anti-2,3-difluorobutane-1,4-diol, which are valuable chiral building blocks for asymmetric synthesis. The stereoselective synthesis of these diastereomers allows for the controlled introduction of multiple stereocenters, including those bearing fluorine atoms, into a target molecule.

A gram-scale synthesis of both syn- and anti-2,3-difluorobutane-1,4-diol has been developed, with the key steps involving an epoxide opening and subsequent deoxyfluorination. The choice of reagents and reaction conditions is crucial for achieving high diastereoselectivity. For instance, the use of Et3N·3HF for the epoxide opening step has been shown to provide excellent yields with no formation of diastereomeric byproducts. However, the subsequent deoxyfluorination with DAST (diethylaminosulfur trifluoride) can lead to the formation of a small amount of the undesired diastereomer.

The synthesis of the anti-diastereomer typically starts from cis-but-2-ene-1,4-diol, while the syn-diastereomer can be obtained from the trans-isomer. The protection of the primary alcohol groups, often as benzyl (B1604629) ethers, is a common strategy during the fluorination steps.

Below is a data table summarizing a synthetic route to (±)-syn-2,3-difluorobutane-1,4-diol.

| Step | Starting Material | Reagents | Product | Yield |

| 1 | (±)-syn-1,4-Bis(benzyloxy)-3-fluorobutan-2-ol | DAST, pyridine | (±)-syn-1,4-Bis(benzyloxy)-2,3-difluorobutane | 56% |

| 2 | (±)-syn-1,4-Bis(benzyloxy)-2,3-difluorobutane | H₂, Pd/C | (±)-syn-2,3-difluorobutane-1,4-diol | 80% |

Applications in Polymer Chemistry and Materials Research

In polymer chemistry, the incorporation of fluorinated monomers is a well-established strategy to impart specific properties to the resulting materials, such as thermal stability, chemical resistance, and low surface energy. This compound is a promising monomer for the synthesis of novel fluorinated polyesters and other polymers.

This compound can be used as a diol monomer in polycondensation reactions with various dicarboxylic acids or their derivatives to produce fluorinated polyesters. The general reaction involves the formation of ester linkages between the hydroxyl groups of the diol and the carboxyl groups of the diacid, with the elimination of a small molecule such as water.

While specific data on the properties of polyesters synthesized directly from this compound are limited in the available literature, studies on analogous polyesters provide insights into the expected properties. For example, polyesters derived from cis-2-butene-1,4-diol (B44940) have shown excellent thermal and mechanical properties, suggesting that the four-carbon diol backbone is a suitable component for high-performance polyesters. The introduction of fluorine atoms is generally expected to enhance the thermal stability and chemical resistance of the polymer.

The synthesis of polyesters from diols and dicarboxylic acids can be achieved through thermal polycondensation, often with the use of catalysts. The choice of catalyst and reaction conditions can influence the molecular weight and properties of the final polymer.

The incorporation of this compound units into polymer chains can be used to tailor the properties of the material. Fluorinated polymers are known for their low surface energy, which translates to properties such as hydrophobicity and oleophobicity. This makes them suitable for applications such as coatings, membranes, and specialty textiles.

The presence of the C-F bonds can also influence the polymer's crystallinity and melting behavior. In some cases, the introduction of fluorine can lead to a decrease in crystallinity due to the steric hindrance of the fluorine atoms. However, the strong intermolecular interactions that can arise from the polar C-F bonds can also lead to the formation of well-ordered crystalline domains.

The conformation of a polymer chain, which describes the spatial arrangement of its constituent atoms, has a profound impact on its macroscopic properties. The introduction of fluorine atoms can significantly influence the conformational preferences of a polymer backbone. The vicinal difluoride motif, as found in the diastereomers of 2,3-difluorobutane-1,4-diol, is known to exert conformational control through the gauche effect.

While direct NMR studies on the conformation of polymers containing this compound units were not found in the searched literature, computational studies on related small molecules like 2,3-difluorobutane (B14755600) have shown a complex interplay of stereoelectronic effects that determine the conformational landscape. It is expected that the incorporation of such fluorinated diols into a polyester (B1180765) chain would influence the flexibility and folding of the polymer, which in turn would affect its thermal and mechanical properties. Techniques such as Diffusion Ordered NMR Spectroscopy (DOSY) are powerful tools for analyzing polymer conformation in solution.

Research into its Use in Phase Change Materials

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy during a change in their physical state, such as melting and freezing. This property makes them highly valuable for thermal energy storage and temperature regulation in a wide array of applications. While research has been conducted on various organic and inorganic PCMs, specific studies on this compound in this capacity are not extensively documented in publicly available research.

However, the broader class of fluorinated organic compounds is recognized for its chemical stability and tailored physical properties. exfluor.commdpi.com The introduction of fluorine into an organic molecule can significantly alter its intermolecular forces, melting point, and latent heat of fusion. In theory, the fluorine atoms in this compound could influence its solid-liquid phase transition temperature and enthalpy, making it a candidate for investigation as a PCM.

Potential in Catalyst Design and Ligand Development

In the field of catalysis, the design of ligands is crucial for controlling the activity and selectivity of metal-based catalysts. Fluorinated compounds are of particular interest due to the unique electronic properties imparted by the highly electronegative fluorine atoms. These properties can influence the steric and electronic environment of a metal center, thereby tuning its catalytic performance.

While direct research on this compound as a ligand or in catalyst design is limited, the principles of using fluorinated alcohols and diols in this context are established. The hydroxyl groups of this compound can act as coordination sites for metal ions. The presence of the gem-difluoro group at the C2 position can create a unique electronic environment that could modulate the properties of a resulting metal complex.

For instance, related butanediol (B1596017) compounds have been utilized in conjunction with various catalysts for processes like dehydrogenation. mdpi.com The specific impact of the difluoro substitution in this compound on the performance of such catalytic systems remains an area for potential investigation. The synthesis of chiral fluorinated building blocks, including diastereomers of 2,3-difluorobutane-1,4-diol, highlights the interest in stereoselective synthesis where such compounds could serve as chiral ligands or synthons for more complex chiral molecules. researchgate.net

Further research is necessary to synthesize and evaluate metal complexes of this compound to determine their catalytic activity, stability, and selectivity in various organic transformations. Currently, there is a lack of specific data and detailed research findings on the application of this compound in catalyst and ligand development.

Derivatives and Analogues of 2,2 Difluorobutane 1,4 Diol

Synthesis and Study of Diastereomers (e.g., meso, syn, anti)

The stereoselective synthesis of the diastereomers of fluorinated butanediols is a significant area of research, as the spatial arrangement of the fluorine atoms and hydroxyl groups profoundly influences the molecule's conformation and properties. A common strategy for the synthesis of vicinal difluorides, such as the diastereomers of 2,3-difluorobutane-1,4-diol, involves a two-step process: the ring-opening of an epoxide to a fluorohydrin, followed by deoxyfluorination of the remaining alcohol.

The synthesis of anti-2,3-difluorobutane-1,4-diol, also referred to as the meso diastereomer, has been achieved on a gram scale starting from the commercially available cis-but-2-ene-1,4-diol. nih.govbeilstein-journals.org Similarly, the (±)-syn diastereomer can be synthesized from the trans-configured but-2-ene-1,4-diol. nih.gov An epoxide opening strategy is central to the synthesis of both diastereomers. nih.govresearchgate.net For the crucial epoxide opening step, triethylamine (B128534) trihydrofluoride (Et3N·3HF) has been identified as an effective reagent, providing high yields without the formation of diastereomeric byproducts. nih.govbeilstein-journals.org

However, the subsequent deoxyfluorination step, often mediated by diethylaminosulfur trifluoride (DAST), can introduce a small amount of the undesired diastereomer. nih.govbeilstein-journals.org The choice of protecting groups for the primary alcohols is also critical. While benzyl (B1604629) ethers have been successfully employed, they add significant mass to the intermediates, which can complicate purification on a larger scale. nih.gov An alternative approach using a smaller acetonide protecting group with the cis-1,4-butenediol starting material was explored. It was found that while epoxide opening with Bu4NH2F3/KHF2 and TBAF/KHF2 proceeded without rearrangement of the acetonide, the subsequent deoxyfluorination and deprotection steps were low yielding. nih.gov Interestingly, using Et3N·3HF for the epoxide opening of the acetonide-protected intermediate led to an acetal (B89532) rearrangement, forming a more stable 1,3-dioxolane (B20135) ring. nih.gov

Crystallographic analysis of meso-2,3-difluorobutane-1,4-diol has revealed an anti conformation of the vicinal difluoride moiety. researchgate.netnih.govbeilstein-journals.org This is noteworthy because of the "gauche effect," where the gauche conformation is typically more stable for vicinal difluorides. researchgate.netnih.govbeilstein-journals.org

| Diastereomer | Starting Material | Key Synthesis Steps | Key Reagents | Observed Challenges |

|---|---|---|---|---|

| anti (meso) | cis-but-2-ene-1,4-diol | Epoxidation, Epoxide Opening, Deoxyfluorination, Deprotection | Et3N·3HF, DAST | Formation of minor diastereomer during deoxyfluorination |

| syn | trans-but-2-ene-1,4-diol | Epoxidation, Epoxide Opening, Deoxyfluorination, Deprotection | Et3N·3HF, DAST | Starting material not commercially available in pure form |

Fluorine Analogues with Varying Fluorination Patterns (e.g., 2,3-difluoro, 2,2,3,3-tetrafluoro butanediols)

Analogues of 2,2-difluorobutane-1,4-diol with different fluorination patterns are of significant interest for their potential to impart unique properties to polymers and other materials. The 2,3-difluoro and 2,2,3,3-tetrafluoro butanediols are notable examples.

As discussed in the previous section, the diastereomers of 2,3-difluorobutane-1,4-diol are synthesized through stereocontrolled methods, yielding compounds with vicinal fluorine atoms. nih.govnih.gov These vicinal difluorides are known to influence molecular conformation through the fluorine gauche effect. nih.gov

In contrast, 2,2,3,3-tetrafluorobutane-1,4-diol features a tetrafluorinated central core. This compound is a valuable building block, particularly in polymer chemistry. apolloscientific.co.uksigmaaldrich.com It is used as a reactant in the synthesis of segmented polyurethanes and perfluoro-polyether (PFPE) modified segmented polyurethanes. apolloscientific.co.uksigmaaldrich.com The incorporation of the tetrafluoro moiety can enhance the thermal and chemical resistance of the resulting polymers. It is also used in the enzymatic synthesis of silicone fluorinated aliphatic polyester (B1180765) amides. apolloscientific.co.ukchemicalbook.com The synthesis of 2,2,3,3-tetrafluorobutane-1,4-diol can be achieved through the fluorination of 1,4-bis(methoxymethoxy)-2-butyne, followed by hydrolysis. google.com

| Compound Name | Fluorination Pattern | Key Synthetic Application |

|---|---|---|

| 2,3-Difluorobutane-1,4-diol | Vicinal difluoride | Chiral building block |

| 2,2,3,3-Tetrafluorobutane-1,4-diol | Tetrafluorinated core | Monomer for high-performance fluorinated polymers (polyesters, polyurethanes) |

Modified Butane-1,4-diol Scaffolds (e.g., substituted, cyclic)

Modifications to the butane-1,4-diol scaffold, such as the introduction of substituents or the formation of cyclic structures, can lead to new derivatives with distinct chemical properties. While research specifically on modified scaffolds of this compound is not extensively documented, related chemistry provides insights into potential synthetic routes.

One relevant example of a cyclic derivative formation occurred during an attempted synthesis of anti-2,3-difluorobutane-1,4-diol. beilstein-journals.org When a cis-1,4-butenediol was protected as an acetonide and then subjected to epoxidation and subsequent epoxide opening with Et3N·3HF, an unexpected acetal rearrangement occurred. This led to the formation of a thermodynamically more stable five-membered 1,3-dioxolane ring, a cyclic diether derivative, instead of the intended acyclic diol. beilstein-journals.org

Furthermore, general methods for the synthesis of substituted cyclic ethers from diols have been reported. For instance, substituted 1,4-butanediols can undergo dehydrative cyclization catalyzed by ferrocenium (B1229745) tetrafluoroborate (B81430) to yield trisubstituted tetrahydrofurans. mdpi.com This demonstrates a potential pathway for converting substituted fluorinated butanediols into their corresponding cyclic ether analogues.

Homologs and Analogs with Different Chain Lengths

The synthesis of fluorinated diols with chain lengths different from the four-carbon backbone of butanediol provides access to a broader range of fluorinated building blocks. A notable example is the stereocontrolled synthesis of alkanes containing five contiguous fluorine atoms, specifically derivatives of heptane-1,7-diol.

The synthesis of three different diastereoisomers of the 2,3,4,5,6-pentafluoroheptyl motif as heptane-1,7-diol derivatives has been accomplished. consensus.appfigshare.com This was achieved through the sequential fluorination of diastereoisomeric alcohol-diepoxides. The key chemical transformations involved were epoxide ring-opening with HF·NEt3 and deshydroxyfluorination of the free alcohols with Deoxo-Fluor. These fluorination reactions were found to be highly stereospecific, allowing for the controlled incorporation of all five fluorine atoms in three successive steps. consensus.appfigshare.com This methodology provides a framework for creating longer-chain polyfluorinated diols with precise stereochemical control.

| Compound Name |

|---|

| This compound |

| anti-2,3-Difluorobutane-1,4-diol |

| meso-2,3-Difluorobutane-1,4-diol |

| syn-2,3-Difluorobutane-1,4-diol |

| 2,2,3,3-Tetrafluorobutane-1,4-diol |

| cis-but-2-ene-1,4-diol |

| trans-but-2-ene-1,4-diol |

| 1,4-bis(methoxymethoxy)-2-butyne |

| 2,3,4,5,6-pentafluoroheptane-1,7-diol |

Analytical Methodologies for Research Purposes

Development of High-Throughput Screening Methods for Synthetic Optimization

High-Throughput Screening (HTS) has become an indispensable tool in chemical research, enabling the rapid evaluation of numerous reaction parameters to identify optimal synthetic conditions. nih.gov While specific HTS protocols for 2,2-Difluorobutane-1,4-diol are not detailed in the literature, the principles of HTS can be applied to its synthetic optimization. The synthesis of fluorinated diols often involves steps such as fluorination of a precursor or the opening of an epoxide ring. nih.govbeilstein-journals.org

An HTS campaign could be designed to accelerate the discovery of efficient synthetic pathways by screening a wide array of variables, including:

Fluorinating Agents: A variety of reagents (e.g., DAST, Deoxofluor, Olah's reagent) could be tested in parallel. beilstein-journals.org

Catalysts: Different catalysts and catalyst loadings can be screened to maximize reaction rate and selectivity.

Solvents: A library of solvents can be evaluated for their impact on yield and impurity profiles.

Reaction Conditions: Parameters such as temperature, pressure, and reaction time can be systematically varied.

The success of an HTS campaign relies on rapid and reliable analytical detection. nih.gov For a target like this compound, this could involve miniaturized reaction arrays in microtiter plates, followed by automated analysis using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the yield and purity in each well. nih.gov This approach significantly reduces the time and resources required for process development compared to traditional one-at-a-time experimentation.

Chromatographic Techniques for Purification and Analysis (e.g., GC, HPLC)

Chromatography is a cornerstone technique for both the purification of this compound and the analysis of its purity.

Liquid Chromatography (LC) , particularly column chromatography, is extensively used for the purification of fluorinated diols on a laboratory scale. Research on the synthesis of the related compound meso-2,3-Difluorobutane-1,4-diol demonstrates the utility of silica gel column chromatography for isolating the product from crude reaction mixtures. nih.gov The selection of the mobile phase is critical for achieving effective separation.

Table 1: Examples of Column Chromatography Conditions for Purification of an Analogous Fluorinated Diol

| Compound | Stationary Phase | Mobile Phase (Eluent) | Purpose | Reference |

|---|---|---|---|---|

| meso-2,3-Difluorobutane-1,4-diol | Silica Gel | 30% to 50% Acetone in Petroleum Ether | Product Purification | nih.gov |

| Fluorohydrin Intermediate | Silica Gel | 1% to 4% Acetone in Dichloromethane | Intermediate Purification | beilstein-journals.org |

High-Performance Liquid Chromatography (HPLC) offers higher resolution and faster analysis times for purity assessment. Preparative HPLC can also be employed for high-purity isolations. nih.gov

Gas Chromatography (GC) is suitable for analyzing volatile compounds and can be used to monitor the progress of a reaction by quantifying the consumption of starting materials and the formation of products. It is also a powerful tool for detecting and quantifying volatile impurities in the final product. For instance, a validated GC method has been established for the quantification of the related impurity 1,4-Butanediol in a drug substance, showcasing the technique's precision for impurity analysis. researchgate.net

Advanced hyphenated techniques (e.g., GC-MS, LC-MS) for reaction monitoring and product characterization

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are essential for modern chemical analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for separating and identifying volatile components within a reaction mixture. As components elute from the GC column, they are ionized and analyzed by the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint for identification. This is crucial for characterizing byproducts and confirming the identity of intermediates and the final product.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. LC-MS can be used for:

Reaction Monitoring: Small aliquots can be taken from a reaction vessel and injected directly into the LC-MS system to track the formation of the desired product and any intermediates or byproducts in near real-time.

Product Characterization: LC-MS confirms the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule, offering definitive structural confirmation. researchgate.net In the synthesis of 2,3-difluorobutane-1,4-diol diastereomers, HRMS was used to confirm the elemental composition of the final products. researchgate.net

Table 2: Application of Analytical Techniques in the Study of Fluorinated Diols

| Analytical Technique | Primary Application | Details |

|---|---|---|

| Column Chromatography | Purification | Isolation of the target compound from reaction mixtures. nih.govresearchgate.net |

| Gas Chromatography (GC) | Purity Analysis, Reaction Monitoring | Quantification of volatile impurities and tracking reaction conversion. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | High-Resolution Analysis, Purification | Accurate purity assessment and preparative isolation. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of Volatile Compounds | Characterization of byproducts and volatile intermediates. |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Remaining Challenges

Currently, the body of academic literature focusing specifically on 2,2-Difluorobutane-1,4-diol is limited. The primary academic contribution is therefore contextual, stemming from the extensive research into fluorinated building blocks in general, which establishes their value in modifying the properties of larger molecules. The introduction of fluorine can alter chemical, physical, and biological characteristics, making the development of novel fluorinated synthons a priority.

The most significant remaining challenge is the absence of a well-established, scalable, and high-yielding synthesis for this compound. Unlike its 2,3-difluoro counterpart, which can be synthesized from but-2-ene-1,4-diol derivatives via epoxide opening and deoxyfluorination, the geminal difluoro motif of the 2,2-isomer requires a fundamentally different synthetic approach. This synthetic hurdle is the principal bottleneck preventing a thorough investigation of its properties and applications. A secondary challenge is the complete lack of characterization data, including its physical properties, reactivity, and conformational preferences, which are crucial for predicting its behavior in larger systems.

| Area | Key Contributions (Contextual) | Remaining Challenges |

|---|---|---|

| Synthesis & Availability | General methodologies for fluorination exist. | Lack of a specific, optimized, and scalable synthetic route for the 2,2-isomer. |

| Property Characterization | Properties of analogous fluorinated diols are known. | No experimental data on physical, chemical, or conformational properties. |

| Applications | Fluorinated building blocks are widely used in materials and medicine. | No demonstrated applications due to lack of availability and characterization. |

Prospective Research Avenues for Synthesis and Derivatization

Future research must prioritize the development of efficient synthetic pathways. Prospective strategies could involve the fluorination of keto-ester precursors followed by reduction. For instance, the α,α-difluorination of a γ-keto ester like ethyl 4-oxobutanoate (B1241810) and subsequent reduction of both the ketone and ester functionalities could provide a viable route.

Once synthesized, the derivatization potential of this compound is extensive. The two primary alcohol groups serve as handles for a wide range of chemical transformations. Key research avenues include:

Polymerization: Its use as a monomer in step-growth polymerization to create novel fluorinated polyesters and polyurethanes.

Asymmetric Derivatization: Selective mono-protection of one hydroxyl group to enable stepwise functionalization, creating bifunctional molecules for multi-step synthesis.

Conversion to Halides: Transformation of the hydroxyl groups into more reactive leaving groups (e.g., tosylates, mesylates, or bromides) to facilitate nucleophilic substitution reactions, though research on the 2,3-isomer showed challenges with this approach.

| Research Area | Objective | Potential Methodologies | Expected Outcome |

|---|---|---|---|

| Novel Synthesis | Develop a scalable route to this compound. | Fluorination of γ-keto esters or 1,4-dicarbonyl compounds; Reduction of difluorinated diacids or diesters. | An accessible supply of the diol for further research. |

| Polyester (B1180765) Synthesis | Create novel fluorinated polyesters. | Melt polycondensation with various diacids (e.g., terephthalic acid, 2,5-furandicarboxylic acid). | Polymers with enhanced thermal stability and modified surface properties. |

| Building Block Elaboration | Create complex molecules from the diol. | Monoprotection followed by oxidation, substitution, or coupling reactions. | Versatile intermediates for fine chemical and pharmaceutical synthesis. |

Emerging Applications in Advanced Materials and Chemical Synthesis

The unique gem-difluoro group is expected to impart valuable properties to materials. In polymer science, its incorporation as a diol monomer could lead to advanced polyesters, polycarbonates, or polyurethanes. The C-F bond's strength and polarity suggest these materials could exhibit enhanced thermal stability, chemical inertness, and specific surface properties like hydrophobicity and low friction coefficients. Unlike a simple hydrocarbon chain, the CF₂ group introduces a strong dipole without the potential for hydrogen bonding, which can uniquely influence polymer chain packing, crystallinity, and dielectric properties.

As a building block, this compound offers a C4 scaffold with a protected, non-enolizable position. This stability makes it an attractive intermediate for synthesizing complex fluorinated molecules where preventing side reactions at the C2 position is critical.

Interdisciplinary Research Opportunities Involving this compound

The potential applications of this diol extend across multiple scientific disciplines:

Medicinal Chemistry: The gem-difluoro group can act as a bioisostere for a ketone or ether linkage and can block metabolic oxidation at the C2 position. This makes the diol an intriguing starting material for synthesizing fluorinated analogues of bioactive molecules to enhance their metabolic stability and modify their binding affinities.

Biomaterials Science: Fluorinated polymers often exhibit low surface energy and biocompatibility. Polyesters or polyurethanes derived from this compound could be investigated for use in medical implants, coatings for medical devices, or as components in drug delivery systems where tuning hydrophobicity and degradation rates is essential.

Molecular Imaging: The development of synthetic methods amenable to the introduction of Fluorine-18 would open the door to creating novel PET (Positron Emission Tomography) imaging agents. The diol could serve as a precursor to tracers for studying metabolic pathways or disease states, representing a significant opportunity at the interface of chemistry, biology, and medicine.

Ultimately, the future of this compound is entirely dependent on the initial breakthrough of establishing a practical synthesis. Should this be achieved, the compound stands to become a valuable tool for researchers across the chemical and biomedical sciences.

Q & A

Q. What are the common synthetic routes for 2,2-difluorobutane-1,4-diol, and how are they optimized for yield and purity?

The synthesis typically involves epoxide opening followed by deoxyfluorination ( ). A two-step approach is widely used:

Epoxide opening : Commercially available cis-but-2-ene-1,4-diol is converted to an epoxide intermediate, which is opened using fluoride sources like BuNHF or TBAF/KHF (yields: 56–64%) .

Deoxyfluorination : The intermediate undergoes fluorination with reagents like DAST (diethylaminosulfur trifluoride) or PyFluor. For example, DAST at 60°C produces the vicinal difluoride, followed by acid hydrolysis to yield the final product (overall yield: ~30%) .

Q. Key optimization parameters :

- Temperature : Higher temperatures (e.g., 60°C for DAST) improve fluorination efficiency but risk side reactions.

- Protecting groups : Benzyl ether protection increases molecular mass, complicating purification; acetonide protection avoids this but requires non-acidic conditions .

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?

Nuclear Magnetic Resonance (NMR) and mass spectrometry are primary tools:

- : Identifies fluorine environments and diastereomer ratios. For anti-2,3-difluorobutan-1,4-diol, distinct coupling patterns (e.g., values) confirm stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHFO) and isotopic patterns.

- Infrared (IR) Spectroscopy : Confirms hydroxyl (-OH) and C-F bond stretches (1000–1300 cm) .

Data interpretation tip : Compare experimental shifts with computational models (e.g., density functional theory) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. What challenges arise in achieving diastereoselectivity during synthesis, and how are they addressed?

Key challenges :

Q. Solutions :

- Non-acidic conditions : Use BuNHF or TBAF/KHF to suppress rearrangements .

- Protecting group strategy : Acetonide protection stabilizes intermediates but requires careful hydrolysis to avoid racemization .

Example : Optimized synthesis of anti-5 (anti-2,3-difluorobutan-1,4-diol) achieved 64% yield using TBAF/KHF, while syn-5 required custom synthesis of trans-diol precursors .

Q. How does the vicinal difluoride motif influence conformational behavior in downstream applications?

The fluorine gauche effect imposes rigidity, favoring staggered conformations. This property is exploited in:

Q. Experimental validation :

- X-ray crystallography : Resolves fluorine-induced torsional angles (e.g., C-C-F-F dihedral angles ~60°) .

- Molecular dynamics simulations : Predict conformational stability in solvents like methanol or DMSO .

Q. What methodologies are used to resolve contradictions in reported reaction yields or stereochemical outcomes?

Case study : Discrepancies in epoxide-opening yields (56–64%) arise from fluoride source purity and reaction scale. Resolution strategies :

Reproducibility checks : Validate reagent quality (e.g., in-house vs. commercial BuNHF) .

Scale-up adjustments : Replace chromatography with distillation for intermediates (e.g., low-boiling difluoride meso-11) .

In situ monitoring : Use to track reaction progress and identify side products .

Methodological Tables

Q. Table 1. Comparison of Fluorination Reagents in Synthesis

| Reagent | Temperature | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| BuNHF | 115°C | 56 | 90 | |

| TBAF/KHF | 80°C | 64 | 95 | |

| DAST | 60°C | 30* | 85 | |

| *Overall yield after hydrolysis. |

Q. Table 2. Key Spectral Data for Structural Confirmation

| Technique | Anti-5 (δ, ppm) | Syn-5 (δ, ppm) |

|---|---|---|

| -185 (d, = 12 Hz) | -190 (d, = 14 Hz) | |

| 3.8 (m, OH) | 3.6 (m, OH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products